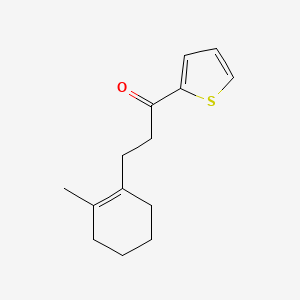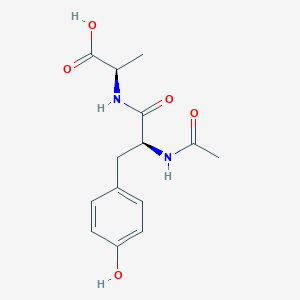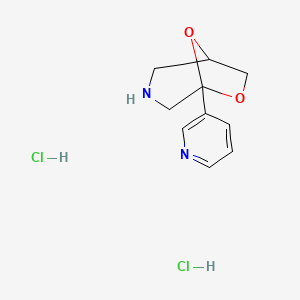
3-(Propan-2-yl)phenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)phenyl trifluoromethanesulfonate is an organic compound with the molecular formula C10H11F3O3S. It is a triflate ester, which means it contains the trifluoromethanesulfonate group (–SO3CF3) attached to a phenyl ring substituted with an isopropyl group at the meta position. This compound is known for its utility in organic synthesis, particularly in the field of trifluoromethylation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Propan-2-yl)phenyl trifluoromethanesulfonate can be synthesized through the reaction of 3-(Propan-2-yl)phenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The general reaction scheme is as follows:
3-(Propan-2-yl)phenol+Trifluoromethanesulfonic anhydride→3-(Propan-2-yl)phenyl trifluoromethanesulfonate+By-products
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Propan-2-yl)phenyl trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the triflate group, which is a good leaving group. Some common reactions include:
Nucleophilic Aromatic Substitution (S_NAr): The triflate group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Palladium-Catalyzed Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium-based catalysts for cross-coupling reactions
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
3-(Propan-2-yl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Biology: Utilized in the modification of biomolecules to study their function and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals containing trifluoromethyl groups.
Industry: Employed in the production of agrochemicals and materials with enhanced properties due to the presence of trifluoromethyl groups.
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-yl)phenyl trifluoromethanesulfonate involves the activation of the triflate group, which facilitates nucleophilic substitution reactions. The triflate group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl trifluoromethanesulfonate
- 4-Cyano-2-(propan-2-yl)phenyl trifluoromethanesulfonate
- Trifluoromethanesulfonic acid [2-[(3-fluorophenyl)-di(propan-2-yl)silyl]phenyl] ester
Uniqueness
3-(Propan-2-yl)phenyl trifluoromethanesulfonate is unique due to the presence of the isopropyl group at the meta position, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature can be advantageous in specific synthetic applications where steric hindrance or electronic effects play a crucial role.
Propiedades
Número CAS |
80841-09-4 |
|---|---|
Fórmula molecular |
C10H11F3O3S |
Peso molecular |
268.25 g/mol |
Nombre IUPAC |
(3-propan-2-ylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S/c1-7(2)8-4-3-5-9(6-8)16-17(14,15)10(11,12)13/h3-7H,1-2H3 |
Clave InChI |
MDZUBIFFXUJCKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)


![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
